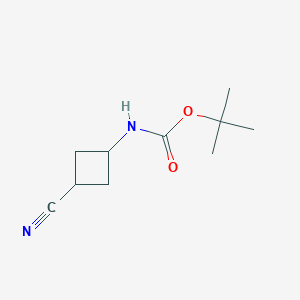![molecular formula C17H18N4O3 B2556234 N-{[3-(oxan-4-il)-1,2,4-oxadiazol-5-il]metil}-1H-indol-5-carboxamida CAS No. 2034227-82-0](/img/structure/B2556234.png)
N-{[3-(oxan-4-il)-1,2,4-oxadiazol-5-il]metil}-1H-indol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is a complex organic compound that features an indole core, a 1,2,4-oxadiazole ring, and an oxane (tetrahydropyran) moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them useful in the development of new therapeutic derivatives .
Mode of Action
The specific mode of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Indole derivatives, in general, are known to interact with their targets through hydrogen bonds . The presence of a carboxamide moiety in indole derivatives, like this compound, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Biochemical Pathways
The exact biochemical pathways affected by N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Attachment of the oxane moiety: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxane precursor is displaced by a nucleophile.
Indole functionalization: The indole core can be synthesized via Fischer indole synthesis or other methods, followed by functionalization at the 5-position to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens (e.g., Br2) or nitro groups (NO2) can be introduced under acidic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Halogenated or nitro-substituted indole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
1H-indole-2-carboxamide: A related compound with a carboxamide group at the 2-position.
5-fluoro-1H-indole-2-carboxamide: A fluorinated derivative with potential antiviral activity.
Uniqueness
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide is unique due to the presence of the 1,2,4-oxadiazole ring and the oxane moiety, which confer distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(13-1-2-14-12(9-13)3-6-18-14)19-10-15-20-16(21-24-15)11-4-7-23-8-5-11/h1-3,6,9,11,18H,4-5,7-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBFQSGSKHPWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2556151.png)
![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2556155.png)
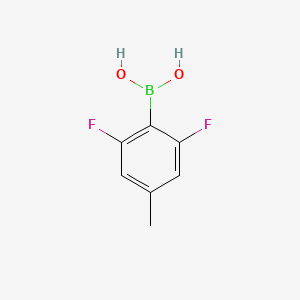
![N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-methanesulfonylpiperidine-3-carboxamide](/img/structure/B2556157.png)
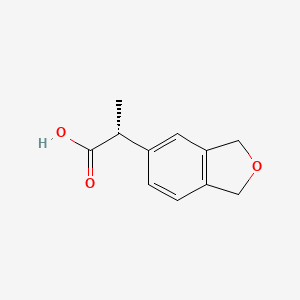

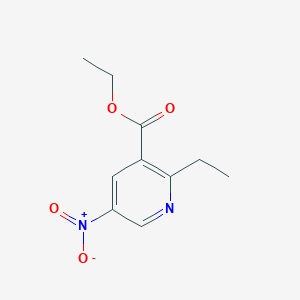
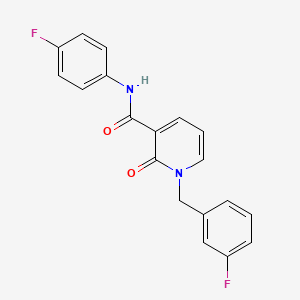
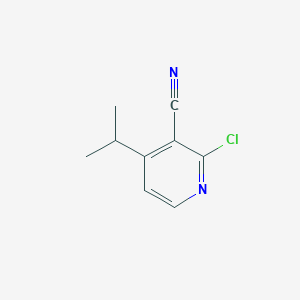
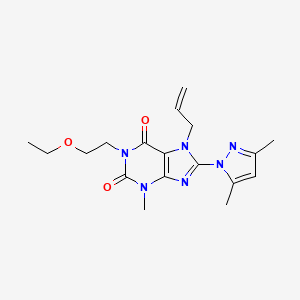
![(2S)-2-[[(2S)-2-[[(2S)-2-Acetamidopropanoyl]amino]-3-methylbutanoyl]amino]-3-cycloheptylpropanoic acid](/img/structure/B2556168.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)
